2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide
Overview
Description
2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide is a chemical compound with the molecular formula C17H24ClNO It is known for its unique structure, which includes a chloroacetamide group attached to a cyclohexyl ring substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide typically involves the reaction of 3-methylphenylcyclohexylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
- Dissolve 3-methylphenylcyclohexylmethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine, ethylamine) and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in these reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted acetamides or thioacetamides.
Oxidation: The major products include ketones or carboxylic acids.
Reduction: The major products are amines or alcohols.
Scientific Research Applications
2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}acetamide can be compared with other similar compounds, such as:
2-chloro-N-{[1-(4-methylphenyl)cyclohexyl]methyl}acetamide: This compound has a similar structure but with a 4-methylphenyl group instead of a 3-methylphenyl group. The position of the methyl group can influence the compound’s reactivity and biological activity.
2-chloro-N-{[1-(3-methylphenyl)cyclohexyl]methyl}propionamide: This compound has a propionamide group instead of an acetamide group. The longer carbon chain can affect the compound’s solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloroacetamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[[1-(3-methylphenyl)cyclohexyl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-13-6-5-7-14(10-13)16(8-3-2-4-9-16)12-18-15(19)11-17/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPFDHBPYMFTNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCCC2)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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